molecular formula C22H21NO4 B3698793 3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3698793
M. Wt: 363.4 g/mol
InChI Key: UGFWGZXSLCPTLH-UHFFFAOYSA-N
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Description

3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole core with substituted phenyl groups. Its structure comprises a delicate balance of functional groups that make it a topic of considerable interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Typically, the synthesis of 3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves:

  • Starting Materials: : Appropriate phenyl derivatives, pyrrole derivatives, and propanoic acid as core reactants.

  • Step-by-Step Reactions

    • Formation of the Pyrrole Ring: : Initial reaction of 3-acetylphenyl and 4-methoxyphenyl derivatives under acidic or basic conditions to form the pyrrole core.

    • Addition of the Propanoic Acid Group: : Utilization of reagents such as anhydrides or chlorides to couple propanoic acid to the pyrrole ring.

  • Catalysts and Conditions: : Use of catalysts like palladium or transition metals at specific temperatures and pressures to facilitate the reaction.

Industrial Production Methods

The industrial-scale synthesis is more streamlined for efficiency:

  • Bulk Reactants: : Large-scale procurement of phenyl and pyrrole derivatives.

  • Continuous Flow Processes: : Adoption of continuous flow chemistry to enhance yield and reduce waste.

  • Automated Systems: : Use of automated synthesis and purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound typically undergoes:

  • Oxidation: : It can be oxidized by reagents such as potassium permanganate, forming carboxylic acids or ketones.

  • Reduction: : Reduction by agents like lithium aluminum hydride can convert ketones to alcohols.

  • Substitution: : It can undergo electrophilic aromatic substitution, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, often in dry ether solvents.

  • Substitution: : Halogens like bromine, and catalyzed by Lewis acids such as AlCl₃.

Major Products

The major products vary:

  • Oxidation of the ketone group typically yields carboxylic acids.

  • Reduction of the ketone results in alcohol formation.

  • Aromatic substitution often introduces various functional groups onto the phenyl rings.

Scientific Research Applications

This compound finds applications across several fields:

  • Chemistry: : As a starting material in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe in molecular biology.

  • Medicine: : Explored for its anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the synthesis of advanced polymers and materials.

Mechanism of Action

The Mechanism

The action mechanism of 3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid:

  • Biological Interaction: : Interacts with enzymes and receptors due to its specific molecular shape and functional groups.

  • Molecular Pathways: : Targets include cyclooxygenase enzymes, implicated in inflammation pathways.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds like 3-[1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid or 3-[1-(3-acetylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid, this compound stands out due to:

  • Substituent Effects: : The acetyl and methoxy groups confer unique reactivity and interaction profiles.

  • Applications: : It offers distinct advantages in specific applications like targeted drug development.

Similar Compounds

  • 3-[1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid.

  • 3-[1-(3-acetylphenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid.

This covers a broad and detailed look at the complex chemical compound, "3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid," delving into its preparation, reactions, applications, and uniqueness

Properties

IUPAC Name

3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-15(24)17-4-3-5-19(14-17)23-18(9-13-22(25)26)8-12-21(23)16-6-10-20(27-2)11-7-16/h3-8,10-12,14H,9,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFWGZXSLCPTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-(3-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

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